![molecular formula C7H7N3 B068939 1H-ピロロ[2,3-b]ピリジン-1-アミン CAS No. 161264-46-6](/img/structure/B68939.png)

1H-ピロロ[2,3-b]ピリジン-1-アミン

概要

説明

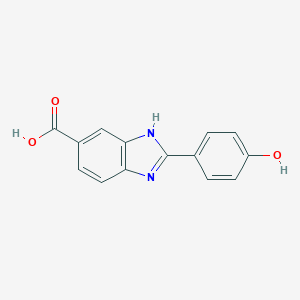

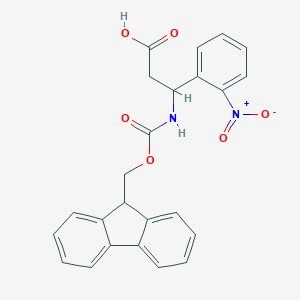

1H-Pyrrolo[2,3-b]pyridin-1-amine, also known as 1H-Pyrrolo[2,3-b]pyridin-1-amine, is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

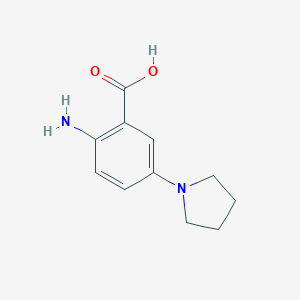

線維芽細胞成長因子受容体阻害剤

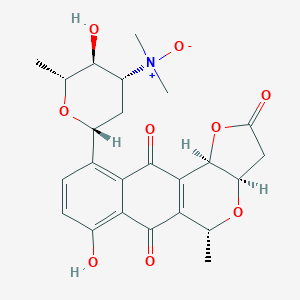

1H-ピロロ[2,3-b]ピリジン誘導体は、線維芽細胞成長因子受容体(FGFR)の強力な阻害剤であることが判明した . FGFRは、様々な種類の腫瘍において重要な役割を果たしており、FGFRを標的にすることは、癌治療のための魅力的な戦略である . 例えば、化合物4hは、1H-ピロロ[2,3-b]ピリジン-1-アミンの誘導体であり、強力なFGFR阻害活性を示した .

乳癌治療

invitro研究では、化合物4hは乳癌4T1細胞の増殖を阻害し、アポトーシスを誘導することが示されている . また、4T1細胞の遊走と浸潤を有意に阻害した .

PI3K阻害剤

1H-ピロロ[2,3-b]ピリジン誘導体は、乳癌の成長、進行、生存、代謝、タンパク質合成、血管新生において重要な役割を果たすPI3Kなどのタンパク質と相互作用する可能性がある<a aria-label="3: " data-citationid="f89897

作用機序

- Abnormal activation of FGFR signaling due to mutations or amplifications is associated with various cancers .

Target of Action: FGFRs

Mode of Action: Inhibition of FGFRs

Biochemical Pathways: Downstream Effects

Result of Action: Molecular and Cellular Effects

Action Environment: Environmental Factors

将来の方向性

生化学分析

Biochemical Properties

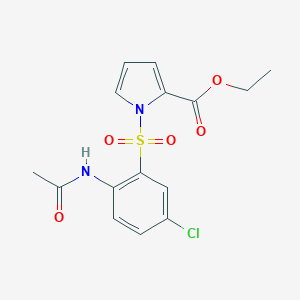

1H-Pyrrolo[2,3-b]pyridin-1-amine has been found to interact with the Fibroblast Growth Factor Receptor (FGFR), a protein that plays a crucial role in cell proliferation, migration, and angiogenesis . The compound has shown potent activities against FGFR1, 2, and 3 .

Cellular Effects

In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridin-1-amine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Molecular Mechanism

The molecular mechanism of 1H-Pyrrolo[2,3-b]pyridin-1-amine involves its interaction with FGFR. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

特性

IUPAC Name |

pyrrolo[2,3-b]pyridin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-10-5-3-6-2-1-4-9-7(6)10/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDJLEIIKHBILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90411282 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90411282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161264-46-6 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90411282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)